molecular formula C16H28N6O6S3 B12670418 carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate CAS No. 85293-44-3

carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate

Cat. No.: B12670418
CAS No.: 85293-44-3
M. Wt: 496.6 g/mol
InChI Key: HTLHWSLHGPNYHS-UHFFFAOYSA-N
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Description

Carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate is a complex organic compound that features a furan ring, a sulfur atom, and a carbamimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate typically involves the reaction of furan derivatives with sulfur-containing compounds. One common method involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions. The reactions are carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC .

Industrial Production Methods

Industrial production of this compound may involve the use of bioproducts derived from biomass, such as furfural. Furfural can be transformed through selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes to produce various derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions

Carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and metal catalysts. For example, the oxidation of furan derivatives often requires acidic sites and metal catalysts .

Major Products Formed

The major products formed from these reactions include various furan derivatives, such as 5-hydroxymethyl-2-furancarboxylic acid and 2,5-furandicarboxylic acid .

Mechanism of Action

The mechanism of action of carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate involves its interaction with microbial cell membranes, leading to disruption of cellular processes. The furan ring and sulfur atom play crucial roles in its biological activity, targeting specific molecular pathways involved in microbial growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate is unique due to its combination of a furan ring, sulfur atom, and carbamimidoyl group, which confer distinct chemical and biological properties

Properties

CAS No.

85293-44-3

Molecular Formula

C16H28N6O6S3

Molecular Weight

496.6 g/mol

IUPAC Name

carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate

InChI

InChI=1S/2C8H13N3OS.H2O4S/c2*9-8(10)11-3-5-13-6-7-2-1-4-12-7;1-5(2,3)4/h2*1-2,4H,3,5-6H2,(H4,9,10,11);(H2,1,2,3,4)

InChI Key

HTLHWSLHGPNYHS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CSCC[NH2+]C(=N)N.C1=COC(=C1)CSCC[NH2+]C(=N)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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